
Cisplatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cisplatin is synthesized through the reaction of potassium tetrachloroplatinate(II) with ammonia. The process involves the following steps:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of ammonia to the solution, leading to the formation of cis-[Pt(NH3)2Cl2].
- The solution is then filtered and evaporated to obtain this compound crystals .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination .
化学反应分析
Types of Reactions: Cisplatin undergoes several types of chemical reactions, including:
Hydrolysis: this compound reacts with water to form aquated species, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Substitution: Can be facilitated by the presence of nucleophiles such as thiourea or guanine.
Major Products Formed:
Aquated Species: cis-[Pt(NH3)2(H2O)2]2+ and cis-[Pt(NH3)2(H2O)Cl]+.
DNA Adducts: Formed when this compound binds to DNA, leading to the formation of intrastrand cross-links.
科学研究应用
Clinical Applications
Cisplatin is utilized in various treatment regimens across multiple cancer types:
- Testicular Cancer : this compound is a cornerstone in the treatment of testicular cancer, demonstrating cure rates exceeding 90% in early-stage cases when combined with other agents such as bleomycin and etoposide.
- Ovarian Cancer : In ovarian cancer treatment, this compound is often used in combination with paclitaxel. Studies indicate that this combination can lead to tumor reduction rates of 70-80% post-surgery .
- Lung Cancer : For non-small cell lung cancer (NSCLC), this compound-based regimens have shown improved survival rates compared to other chemotherapy agents. A study reported a median survival of 9.9 months for patients treated with this compound and paclitaxel .
- Bladder Cancer : this compound is effective in treating muscle-invasive bladder cancer, particularly when combined with gemcitabine .
- Head and Neck Cancers : The use of this compound has been associated with improved outcomes in advanced head and neck squamous cell carcinoma when used in conjunction with radiotherapy .
Case Studies
- Testicular Cancer Treatment : A pivotal study demonstrated that patients receiving this compound-based chemotherapy achieved a five-year survival rate of over 90%, significantly improving outcomes compared to historical controls .
- Ovarian Cancer Regimen : In a clinical trial involving patients with advanced ovarian cancer, those treated with this compound plus paclitaxel showed a progression-free survival rate of 35.5% at five years .
- Small Cell Lung Cancer : A meta-analysis indicated that this compound-containing regimens yielded higher response rates (69%) compared to other chemotherapy options, significantly reducing mortality risk at six months and one year .
Side Effects and Resistance
Despite its efficacy, this compound is associated with several adverse effects:
- Nephrotoxicity : this compound can cause severe kidney damage, necessitating hydration protocols during treatment .
- Ototoxicity : Hearing loss has been observed, particularly in pediatric populations .
- Nausea and Vomiting : These are common side effects that can be mitigated with antiemetic therapies .
Resistance to this compound remains a significant challenge. Mechanisms include enhanced DNA repair capabilities in cancer cells, increased drug efflux, and alterations in cellular signaling pathways that promote survival despite DNA damage . Combination therapies are being explored to overcome these resistance mechanisms.
Data Table: Efficacy of this compound Across Different Cancers
Cancer Type | Treatment Regimen | Response Rate (%) | Survival Rate (%) |
---|---|---|---|
Testicular | This compound + Bleomycin + Etoposide | >90 | >90 (5 years) |
Ovarian | This compound + Paclitaxel | 70-80 | 35.5 (5 years) |
Non-Small Cell Lung | This compound + Paclitaxel | 69 | 38.9 (1 year) |
Bladder | This compound + Gemcitabine | Not specified | Not specified |
Head & Neck | This compound + Radiotherapy | Improved outcomes | Not specified |
作用机制
相似化合物的比较
Carboplatin: Similar in structure to cisplatin but has a different side effect profile, with less nephrotoxicity and ototoxicity.
Uniqueness of this compound:
属性
CAS 编号 |
15603-27-1 |
---|---|
分子式 |
C6H7BrN2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。